N-(3-chloro-4-methylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a meta-methylphenyl (m-tolyl) group and a thioether-linked acetamide moiety attached to a 3-chloro-4-methylphenyl ring. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-11-4-3-5-13(8-11)17-21-18(25-22-17)24-10-16(23)20-14-7-6-12(2)15(19)9-14/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGLPCDDYZXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(m-Tolyl)-1,2,4-thiadiazole-5-thiol
The 1,2,4-thiadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate. m-Toluic acid hydrazide is first prepared by refluxing m-toluic acid with hydrazine hydrate in ethanol. Subsequent reaction with potassium thiocyanate in hydrochloric acid yields the corresponding thiosemicarbazide. Cyclization in concentrated sulfuric acid at 0–5°C for 2–3 hours forms 5-amino-3-(m-tolyl)-1,2,4-thiadiazole.
The amino group at position 5 is then converted to a thiol via diazotization. Treatment with sodium nitrite and hydrochloric acid at 0°C generates a diazonium salt, which is reacted with hydrogen sulfide gas or thiourea to produce 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol . This step requires stringent temperature control to avoid byproducts such as disulfides.
Key reaction conditions :
- Cyclization: H₂SO₄, 0–5°C, 2–3 hours.
- Diazotization: NaNO₂, HCl, 0°C, followed by H₂S gas.
Synthesis of N-(3-Chloro-4-methylphenyl)-2-chloroacetamide
The acetamide precursor is synthesized by reacting 3-chloro-4-methylaniline with chloroacetyl chloride. In anhydrous tetrahydrofuran (THF), equimolar amounts of the aniline and chloroacetyl chloride are combined with triethylamine as a base to neutralize HCl. The reaction is stirred at 0°C for 1 hour, followed by room temperature for 3 hours, yielding a white precipitate.
Critical parameters :
Coupling Reaction to Form the Target Compound
The thiol group of 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol undergoes nucleophilic substitution with the chloroacetamide intermediate. In acetonitrile, the thiol is deprotonated using piperidine (1.2 equiv) and reacted with N-(3-chloro-4-methylphenyl)-2-chloroacetamide at 60°C for 4–6 hours. The reaction is quenched with ice-water, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Optimization notes :
- Higher temperatures (>60°C) promote disulfide formation.
- Piperidine enhances nucleophilicity of the thiolate ion.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) improve reaction rates by stabilizing ionic intermediates. Piperidine outperforms weaker bases (e.g., K₂CO₃) in thiolate generation, as evidenced by yields increasing from 55% to 82% in comparative trials.
Temperature and Reaction Time
The coupling reaction achieves optimal yields (80–85%) at 60°C for 5 hours. Prolonged heating (>8 hours) degrades the acetamide moiety, reducing yields to 65%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.38 (s, 3H, CH₃ from m-tolyl), 2.42 (s, 3H, CH₃ from 3-chloro-4-methylphenyl), 4.25 (s, 2H, SCH₂CO), 7.25–7.89 (m, 7H, aromatic).
- ¹³C NMR : δ 168.9 (C=O), 160.2 (C=N of thiadiazole), 139.5–125.3 (aromatic carbons).
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 655 cm⁻¹ (C-S stretch).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 448.0523 [M+H]⁺ (calculated: 448.0528).
Comparative Analysis of Methodologies
| Step | Method A (Ref) | Method B (Ref) |
|---|---|---|
| Thiadiazole cyclization | H₂SO₄, 0°C, 3 hours | H₂SO₄, 5°C, 2 hours |
| Diazotization agent | NaNO₂/HCl | NaNO₂/H₂SO₄ |
| Coupling solvent | Acetonitrile | DMF |
| Yield | 82% | 78% |
Method A offers marginally higher yields due to stricter temperature control during cyclization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated precursors and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Heterocycle Variations
1,2,4-Thiadiazole vs. Triazolo[3,4-b][1,3,4]thiadiazole :
The target compound’s 1,2,4-thiadiazole core differs from triazolo-thiadiazole derivatives (e.g., N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide, IC₅₀ = 30–42 nM for CDK5/p25 inhibition). The fused triazole ring in the latter enhances aromaticity and may improve binding affinity to kinase targets .- Thiadiazole vs. Quinazolinone: The quinazolinone-containing analog (N-(3-Chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, CAS 577988-18-2) replaces the thiadiazole with a bicyclic quinazolinone system.
Substituent Modifications
- Aryl Group Variations: m-Tolyl vs. Trifluoromethylphenyl: Replacing m-tolyl with a trifluoromethylphenyl group (e.g., 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide) increases lipophilicity and electron-withdrawing effects, which may enhance membrane permeability but reduce solubility . Chloro-Methylphenyl vs. Phenoxyphenyl: The 3-chloro-4-methylphenyl group in the target compound contrasts with phenoxyphenyl substituents (e.g., compound 24 in ). Phenoxy groups introduce steric bulk and may alter binding pocket interactions in kinase targets .
Thioether Linkage : The thioether bridge in the target compound is shared with analogs like N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 889364-52-7). This linkage is critical for maintaining conformational flexibility and sulfur-mediated hydrogen bonding .
Q & A
Basic: What are the standard synthetic routes for N-(3-chloro-4-methylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the thiadiazole core. A common approach includes:
- Step 1: Cyclization of thiosemicarbazides or thioureas to form the 1,2,4-thiadiazole ring.
- Step 2: Thiolation of the thiadiazole at the 5-position using sulfurizing agents like P₂S₅.
- Step 3: Coupling the thiolated thiadiazole with 2-chloroacetamide derivatives via nucleophilic substitution.
Reagents such as chloroacetyl chloride and bases (e.g., triethylamine) are used under reflux conditions in solvents like dioxane or DMF. Reaction progress is monitored via TLC, and products are purified via recrystallization .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Answer:
Optimization involves:
- Temperature control: Maintaining 20–25°C during reagent addition to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).
- Solvent selection: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thiol group.
- Stoichiometry: A 1:1 molar ratio of thiol intermediate to chloroacetamide derivative, with excess base (1.2–1.5 equiv.) to neutralize HCl byproducts.
- Reaction time: Extended reflux (4–6 hrs) ensures completion. Post-reaction, quenching with ice water improves precipitation. Yields >75% are achievable with rigorous drying of intermediates .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- ¹H/¹³C NMR: Identifies aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm), and acetamide carbonyls (δ 165–170 ppm).
- IR spectroscopy: Confirms thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1680 cm⁻¹) functionalities.
- Mass spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.
Cross-referencing with computational models (e.g., DFT) enhances interpretation accuracy .
Advanced: How can computational modeling aid in predicting biological activity?
Answer:
- Molecular docking: Screens against target proteins (e.g., kinases, bacterial enzymes) to predict binding affinities.
- QSAR studies: Correlates substituent effects (e.g., chloro, methyl groups) with bioactivity using descriptors like logP and Hammett constants.
- ADMET prediction: Estimates pharmacokinetic properties (e.g., solubility, cytochrome P450 interactions) using tools like SwissADME.
These methods prioritize compounds for in vitro testing, reducing experimental costs .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition: Fluorometric assays for kinases or proteases.
Dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) validate results .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Variation of substituents: Synthesize analogs with modified aryl (e.g., 4-hydroxyphenyl) or thiadiazole groups.
- Bioisosteric replacement: Substitute thioether with sulfoxide/sulfone to assess redox sensitivity.
- Pharmacophore mapping: Identify critical moieties (e.g., chloro group for hydrophobic interactions) via 3D alignment tools.
Biological data from analogs are statistically analyzed (e.g., ANOVA) to determine significance .
Basic: How should stability studies under varying pH and temperature be conducted?
Answer:
- pH stability: Incubate compound in buffers (pH 1–13) at 37°C for 24–72 hrs. Monitor degradation via HPLC.
- Thermal stability: Heat samples (40–100°C) in sealed vials; analyze by TGA/DSC for decomposition thresholds.
- Light sensitivity: Expose to UV/VIS light (300–800 nm) and assess photodegradation via UV-spectroscopy.
Stable conditions (e.g., pH 7–9, <60°C) inform storage protocols .
Advanced: How can contradictory data in biological assays be resolved?
Answer:
- Dose recalibration: Verify compound solubility (e.g., DMSO stock solutions) to avoid aggregation.
- Replicate experiments: Use triplicate samples and blinded evaluators to minimize bias.
- Orthogonal assays: Confirm cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation).
Statistical tools (e.g., Grubbs’ test) identify outliers, while meta-analysis reconciles discordant results .
Basic: What methods are used to study tautomerism in thiadiazole derivatives?
Answer:
- X-ray crystallography: Resolves solid-state tautomeric forms (e.g., thione vs. thiol).
- NMR in DMSO-d₆: Detects dynamic equilibria via temperature-dependent chemical shifts.
- Computational analysis: Calculates relative stability of tautomers using Gaussian at the B3LYP/6-31G* level.
Results are compared to reference compounds with known tautomeric behavior .
Advanced: How can regioselectivity challenges in thiadiazole functionalization be addressed?
Answer:
- Directing groups: Introduce electron-withdrawing substituents (e.g., nitro) to orient thiolation at the 5-position.
- Catalytic systems: Use Cu(I) catalysts to promote selective C-S bond formation.
- Protecting strategies: Temporarily block reactive sites (e.g., acetylation of amines) during synthesis.
Reaction monitoring via LC-MS ensures regiochemical fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
